molecular formula C10H16O4 B13911345 tert-Butyl 2-(3-oxocyclobutoxy)acetate

tert-Butyl 2-(3-oxocyclobutoxy)acetate

Cat. No.: B13911345
M. Wt: 200.23 g/mol
InChI Key: DIERJXAWTGJVOU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-oxocyclobutoxy)acetate (CAS: 2377086-43-4) is an ester derivative featuring a tert-butyl group, an acetoxy linker, and a 3-oxocyclobutoxy substituent. This compound is structurally characterized by its oxygenated cyclobutane ring, which introduces unique steric and electronic properties. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, though specific applications remain underexplored in the available literature. The compound is listed with two suppliers, and its synonyms include SCHEMBL26430857 and UPWPKKHDNQMRFO-UHFFFAOYSA-N .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-(3-oxocyclobutyl)oxyacetate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-13-8-4-7(11)5-8/h8H,4-6H2,1-3H3

InChI Key

DIERJXAWTGJVOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-oxocyclobutoxy)acetate typically involves the esterification of acetic acid derivatives with tert-butyl alcohol in the presence of a catalyst. One common method is the reaction of tert-butyl alcohol with acetic anhydride or acetic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to enhance the selectivity and conversion rates in such processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-oxocyclobutoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-oxocyclobutoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions that can be exploited in synthetic chemistry .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties that are useful in drug development.

Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of coatings, adhesives, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-oxocyclobutoxy)acetate involves its interaction with molecular targets through its ester and oxocyclobutyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic hydrolysis of the ester bond, leading to the release of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol)
tert-Butyl 2-(3-oxocyclobutoxy)acetate 2377086-43-4 C₁₁H₁₈O₄¹ Oxocyclobutoxy, tert-butyl ester ~214.26²
tert-Butyl 2-(4-formylphenoxy)acetate 276884-77-6 C₁₃H₁₆O₄ Formylphenoxy, tert-butyl ester 236.26
tert-Butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate 1973409-29-8 Not provided³ Hydroxypropoxy, butoxy, tert-butyl ester Not available
tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 620548-16-5 C₂₀H₂₀O₅S Benzofuran, methylthiophene, tert-butyl ester 372.4

Key Observations :

  • Oxocyclobutoxy vs.
  • Hydroxypropoxy/Butoxy Chains : The hydroxypropoxy and butoxy chains in CAS 1973409-29-8 increase hydrophilicity and flexibility, which may improve solubility in polar solvents relative to the rigid cyclobutane ring .
  • Benzofuran Derivatives : The benzofuran-containing compound (CAS 620548-16-5) exhibits significantly higher molecular weight (372.4 g/mol) and lipophilicity (XLogP3 = 4.6), suggesting utility in drug design targeting lipid-rich environments .

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